molecular formula C12H7ClO3S B6399459 4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid CAS No. 1261949-88-5

4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid

Cat. No.: B6399459
CAS No.: 1261949-88-5
M. Wt: 266.70 g/mol
InChI Key: YOBXXZFTYQYWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the fourth position, a formyl group at the fifth position of the thiophene ring, and a benzoic acid moiety

Properties

IUPAC Name

4-chloro-3-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-10-3-1-7(12(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBXXZFTYQYWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689519
Record name 4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-88-5
Record name 4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-chlorobenzoic acid with 5-formylthiophene-2-boronic acid in the presence of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of various derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both a chloro group and a formyl group, which allows it to undergo a variety of chemical reactions and form diverse derivatives. This makes it a versatile compound for use in organic synthesis and pharmaceutical research .

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